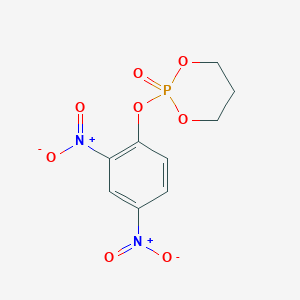
Ethylene dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene dimaleate, also known as diethyl fumarate, is an organic compound with the chemical formula C10H10O8. It is a diester of fumaric acid and is characterized by its double bond in the (Z)-configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethylene dimaleate can be synthesized through the esterification of fumaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Ethylene dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid or its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
Ethylene dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Ethylene dimaleate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid, which can participate in metabolic pathways such as the citric acid cycle. Additionally, the compound’s double bond allows it to engage in various addition reactions, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl maleate: An isomer of diethyl fumarate with the (E)-configuration.
Fumaric acid: The parent dicarboxylic acid of Ethylene dimaleate.
Uniqueness
This compound is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration affects its reactivity and interactions in various chemical and biological processes.
特性
CAS番号 |
15498-42-7 |
|---|---|
分子式 |
C10H6O8-4 |
分子量 |
258.18 g/mol |
IUPAC名 |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |
InChIキー |
SORHAFXJCOXOIC-CCAGOZQPSA-N |
SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
異性体SMILES |
C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |
正規SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Key on ui other cas no. |
15498-42-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















